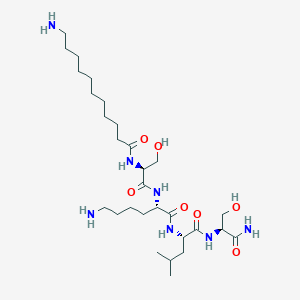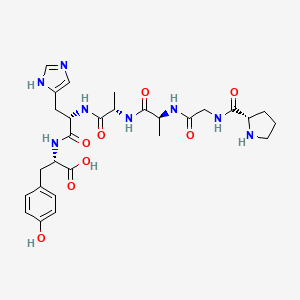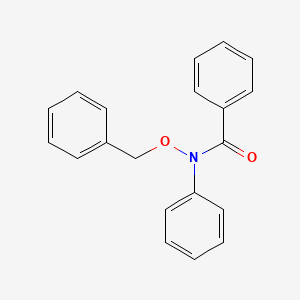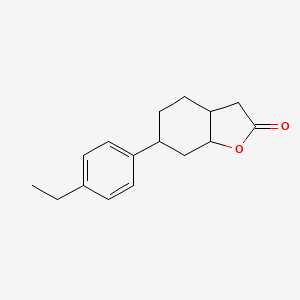![molecular formula C13H7Cl2N3O5S B15163723 Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]- CAS No. 146630-75-3](/img/structure/B15163723.png)
Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, nitro groups, and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of a suitable aromatic precursor, followed by chlorination and subsequent thiolation to introduce the thioether linkage. The final step involves the formation of the formamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]- can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamine derivatives.
Substitution: Introduction of various substituents on the aromatic rings, depending on the electrophile used.
Aplicaciones Científicas De Investigación
Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]- exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and nitro groups. These interactions can lead to the modulation of biological pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]-: Characterized by its unique combination of aromatic rings, nitro groups, and thioether linkage.
Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]- derivatives: Similar compounds with slight modifications in the aromatic rings or functional groups.
Uniqueness
Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]- stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of nitro groups and thioether linkage is not commonly found in other compounds, making it a valuable subject of study in various research fields.
Propiedades
Número CAS |
146630-75-3 |
|---|---|
Fórmula molecular |
C13H7Cl2N3O5S |
Peso molecular |
388.2 g/mol |
Nombre IUPAC |
N-[2,3-dichloro-6-(2,4-dinitrophenyl)sulfanylphenyl]formamide |
InChI |
InChI=1S/C13H7Cl2N3O5S/c14-8-2-4-11(13(12(8)15)16-6-19)24-10-3-1-7(17(20)21)5-9(10)18(22)23/h1-6H,(H,16,19) |
Clave InChI |
KSHGMYILEPULBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=C(C(=C(C=C2)Cl)Cl)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester](/img/structure/B15163648.png)
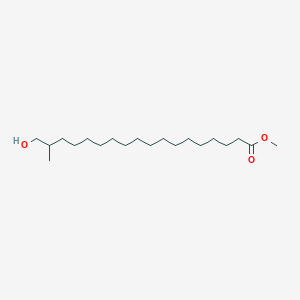
![3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal](/img/structure/B15163661.png)
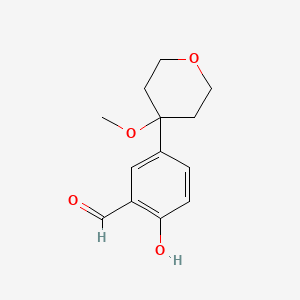
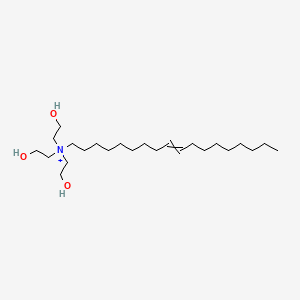
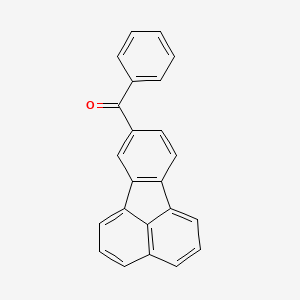

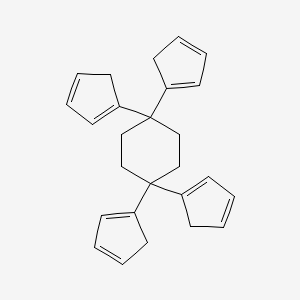
![Methane, trifluoro[(iodomethyl)sulfonyl]-](/img/structure/B15163711.png)
